molecular formula C8H14N4O2S4 B12283434 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

Cat. No.: B12283434
M. Wt: 326.5 g/mol
InChI Key: ROGWPWGVWDRKQL-UHFFFAOYSA-N
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Description

3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthio-4-methylthiazole with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
  • **4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
  • **5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid

Uniqueness

3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4O2S4

Molecular Weight

326.5 g/mol

IUPAC Name

3-[(2-methylsulfanyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H14N4O2S4/c1-15-8-11-6(5-17-8)4-16-3-2-7(9)12-18(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14)

InChI Key

ROGWPWGVWDRKQL-UHFFFAOYSA-N

Isomeric SMILES

CSC1=NC(=CS1)CSCC/C(=N/S(=O)(=O)N)/N

Canonical SMILES

CSC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

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